molecular formula C8H12ClN3O2 B2725934 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride CAS No. 2094713-98-9

2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride

Cat. No.: B2725934
CAS No.: 2094713-98-9
M. Wt: 217.65
InChI Key: JVZQMPRIHWPDLG-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride is a bicyclic heterocyclic compound characterized by a fused pyranopyrimidine core substituted with an aminomethyl group and a hydrochloride counterion. Its molecular formula is C₈H₁₂ClN₃O₂, with a molar mass of 217.65 g/mol and a CAS registry number of 2094713-98-9 . The compound’s structure combines a pyran oxygen atom and pyrimidine nitrogen atoms, creating a rigid bicyclic framework.

This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in kinase inhibitors and antimicrobial agents. Its synthesis typically involves multi-component reactions under catalytic conditions, though specific protocols are proprietary .

Properties

IUPAC Name

2-(aminomethyl)-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c9-3-7-10-6-1-2-13-4-5(6)8(12)11-7;/h1-4,9H2,(H,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZQMPRIHWPDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(NC2=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction conditions often include the use of a base such as sodium methoxide in butanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrano-pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various bacterial strains.
  • Antitumor Properties : Studies have indicated potential antitumor effects through mechanisms involving cell cycle arrest and apoptosis induction.
  • Neuroprotective Effects : Certain analogs have demonstrated neuroprotective properties in models of neurodegenerative diseases.

Case Studies

Several studies have documented the applications of 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride:

  • Anticancer Research :
    • A study explored the efficacy of this compound as an inhibitor of polo-like kinase 1 (Plk1), a target in various human cancers. The findings suggested that the compound could induce apoptosis in cancer cells by disrupting mitotic processes .
  • Neuroprotection Studies :
    • Another investigation focused on the neuroprotective effects of related pyrano-pyrimidine compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could significantly reduce neuronal cell death .

Comparative Analysis of Related Compounds

Compound NameStructure TypeKey Activities
3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloridePyrido-pyrimidineAntimicrobial
7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidine-2,4(1H,3H)-dionesPyrano-pyrimidineAntitumor
2-(Aminomethyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-onePyrano-pyrimidineNeuroprotective

This table highlights the structural diversity and biological activities associated with compounds related to this compound.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents LogP Solubility Profile
This compound C₈H₁₂ClN₃O₂ 217.65 Aminomethyl, hydrochloride ~0.5* High in polar solvents
2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one C₈H₁₀N₂O₂ 166.18 Methyl group 1.2 Moderate in ethanol
2-(4-Bromophenyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one C₁₃H₁₁BrN₂O₂ 307.15 4-Bromophenyl 1.61 Low in water
3H,4H,5H,6H,7H,8H-Pyrido[4,3-d]pyrimidin-4-one dihydrochloride C₇H₁₀Cl₂N₂O 221.08 Pyridine ring, dihydrochloride -0.3 High aqueous solubility

*Estimated based on structural similarity.

Key Observations:

Substituent Effects: The aminomethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methyl group in its analogue (Table 1, row 2) . The 4-bromophenyl derivative (Table 1, row 3) exhibits significantly higher lipophilicity (LogP = 1.61), making it more membrane-permeable but less water-soluble .

Key Observations:

  • The target compound’s synthesis likely requires acid catalysis to facilitate cyclization, whereas pyrido derivatives (Table 2, row 3) achieve higher yields due to stabilized intermediates in four-component reactions .
  • Solvent choice (e.g., ethanol vs. t-BuOH) critically impacts reaction efficiency and purity .

Biological Activity

2-(Aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. The unique pyrano-pyrimidine structure contributes to various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Molecular Formula : C8_8H12_{12}ClN3_3O2_2
  • Molecular Weight : 217.65 g/mol
  • CAS Number : 2094713-98-9
  • Form : Powder
PropertyValue
Molecular FormulaC8_8H12_{12}ClN3_3O2_2
Molecular Weight217.65 g/mol
CAS Number2094713-98-9

Antitumor Activity

Research indicates that compounds similar to 2-(aminomethyl)-3H,4H,5H,7H,8H-pyrano[4,3-d]pyrimidin-4-one exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of various cancer cell lines.

Case Study: Antitumor Efficacy

In a study evaluating the cytotoxic effects of pyrano-pyrimidine derivatives on MCF-7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, the compound demonstrated notable inhibitory concentrations (IC50_{50}):

Cell LineIC50_{50} (µM)
MCF-73.79
SF-26812.50
NCI-H46042.30

These results suggest that the compound may serve as a lead in developing new anticancer agents.

Antimicrobial Activity

Similar compounds have been reported to exhibit antimicrobial properties. For instance, derivatives with a pyrano-pyrimidine core have shown activity against various bacterial strains.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameStructure TypeKey Activities
3-methyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-onePyrido-pyrimidineAntimicrobial
7-amino-6-cyano-5-aryl-5H-pyrano[2,3-d]pyrimidinePyrano-pyrimidineAntitumor

Neuroprotective Effects

Emerging studies suggest that the compound may also possess neuroprotective properties. Neuroprotective agents are crucial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The proposed mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. Further research is needed to elucidate the specific pathways involved.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Formation of Pyrano-Pyrimidine Core : Utilizing Vilsmeier-Haack reagents for cyclization.
  • Aminomethylation : Introducing the aminomethyl group through nucleophilic substitution.
  • Hydrochloride Salt Formation : Enhancing solubility and stability by forming the hydrochloride salt.

Q & A

Q. Table 1. Comparative Yields in Pyrano-Pyrimidine Synthesis

SubstituentReaction ConditionsYield (%)Reference
8-MethylPTSA·H₂O, Toluene, 20 hr55
8,8-DimethylPTSA·H₂O, Toluene, 20 hr99
8-BenzylPTSA·H₂O, Toluene, 20 hr68

Q. Table 2. Stability of Pyrimidinone Derivatives

ConditionDegradation Half-Life (Days)Technique UsedReference
pH 2, 37°C3HPLC
pH 7.4, 37°C14HPLC
Dry Storage, 25°C>180TGA

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